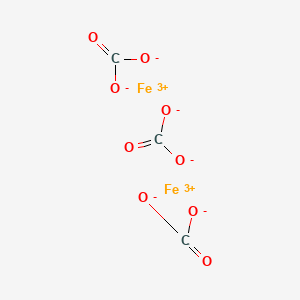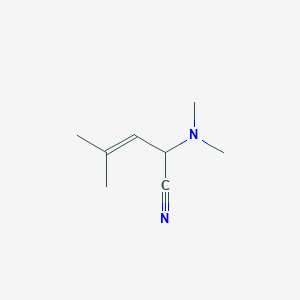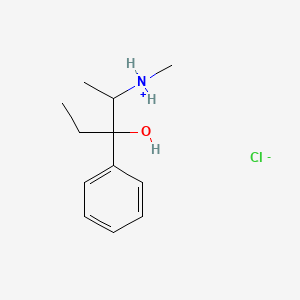
(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride is a chemical compound with a unique structure that includes a hydroxy group, a phenyl group, and a methylazanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride typically involves the reaction of 3-hydroxy-3-phenylpentan-2-one with methylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpentan-2-yl-methylazanium;chloride.
Reduction: Formation of 3-hydroxy-3-phenylpentan-2-yl-methylamine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of (3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-hydroxy-3-phenylpentane-2-carbamate
- 3-hydroxy-N,N-dimethylbenzamide
- 3-hydroxy-4-methyl-1-phenylpentan-1-one
Uniqueness
(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylazanium group distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
25442-13-1 |
|---|---|
Formule moléculaire |
C12H20ClNO |
Poids moléculaire |
229.74 g/mol |
Nom IUPAC |
(3-hydroxy-3-phenylpentan-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-12(14,10(2)13-3)11-8-6-5-7-9-11;/h5-10,13-14H,4H2,1-3H3;1H |
Clé InChI |
PYNRDGYXIVTZFX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)(C(C)[NH2+]C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


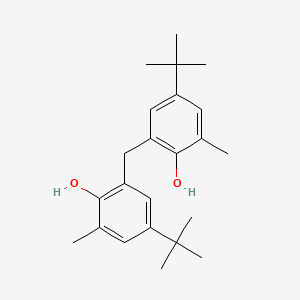
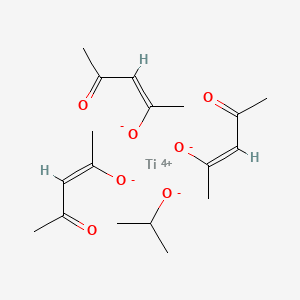
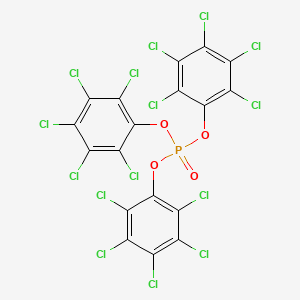

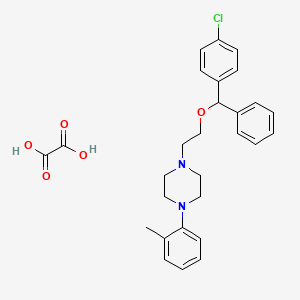

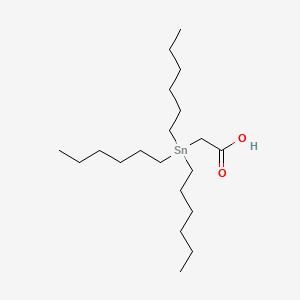

![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
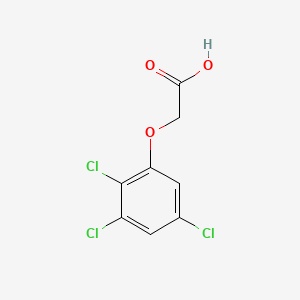
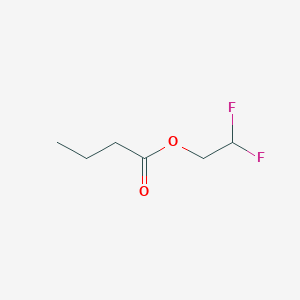
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
